molecular formula C13H14N2 B15333306 4-(1-Azetidinylmethyl)quinoline

4-(1-Azetidinylmethyl)quinoline

Cat. No.: B15333306
M. Wt: 198.26 g/mol
InChI Key: JRXFVCWUBUOTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Azetidinylmethyl)quinoline is a synthetically modified quinoline derivative incorporating an azetidine moiety. The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse biological activities and presence in compounds with antimalarial, anticancer, and antimicrobial properties . The introduction of the 1-azetidinylmethyl group at the 4-position is a strategic functionalization that may alter the compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate for constructing more complex molecules. While the specific biological profile of this compound requires further investigation, its structure suggests significant potential for various research applications. Quinolines functionalized at the 4-position are frequently explored as key scaffolds in the development of therapeutic agents . Researchers can utilize this compound as a core building block in organic synthesis, particularly in the development of novel ligands for various enzymes and receptors. It may also serve as a precursor for synthesizing complex molecular hybrids, a strategy often employed to enhance efficacy or overcome drug resistance . This product is intended for research purposes only by trained professionals. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-(azetidin-1-ylmethyl)quinoline

InChI

InChI=1S/C13H14N2/c1-2-5-13-12(4-1)11(6-7-14-13)10-15-8-3-9-15/h1-2,4-7H,3,8-10H2

InChI Key

JRXFVCWUBUOTIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

Synthetic Methodologies for the 4 1 Azetidinylmethyl Quinoline Core and Structural Analogues

Overview of Established Quinoline (B57606) Synthesis Strategies in Academic Contexts

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to a variety of synthetic protocols. nih.govnih.gov These methods are broadly categorized as classical name reactions, which typically involve the reaction of anilines or related aromatic amines with compounds providing a three-carbon chain to form the pyridine (B92270) ring portion of the quinoline. researchgate.net Key examples include the Skraup, Doebner-von Miller, Friedländer, Combes, and Niementowski syntheses. nih.govnih.govrsc.org These reactions are distinguished by their choice of starting materials, such as glycerol (B35011), α,β-unsaturated carbonyls, β-diketones, or β-ketoesters, and the reaction conditions employed, which often involve strong acids and high temperatures. mdpi.comresearchgate.net While effective, these traditional methods can suffer from harsh conditions and the use of toxic reagents. mdpi.com Consequently, significant research has been dedicated to developing modified and more environmentally benign procedures, including the use of microwave irradiation, ionic liquids, and various catalysts to enhance reaction rates and yields. mdpi.comnih.govnih.gov These established strategies provide the essential pathways to substituted quinolines, which serve as precursors for more complex structures like 4-(1-Azetidinylmethyl)quinoline.

Classical Name Reactions and Their Adaptations for Quinoline Derivatives

The synthesis of quinoline derivatives is dominated by a set of powerful and historically significant name reactions. These methods provide versatile access to the quinoline core, allowing for the introduction of various substituents on both the benzene (B151609) and pyridine rings. The choice of a specific classical reaction often depends on the desired substitution pattern of the final quinoline product.

The Skraup synthesis is a foundational method for producing quinolines, first reported by Czech chemist Zdenko Hans Skraup in 1880. nih.govwikipedia.org In its classic form, the reaction involves heating an aniline (B41778) with glycerol, a dehydrating agent like concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene (B124822) or arsenic acid. wikipedia.orguop.edu.pk The reaction proceeds through several steps: first, the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. uop.edu.pknih.gov This is followed by a Michael-type conjugate addition of the aniline to acrolein. uop.edu.pkpharmaguideline.com The resulting intermediate then undergoes acid-catalyzed cyclization to form 1,2-dihydroquinoline, which is subsequently oxidized to the final quinoline product. uop.edu.pkpharmaguideline.com

Despite its utility, the traditional Skraup reaction is known for being exothermic and potentially violent, often requiring the addition of a moderator like ferrous sulfate. wikipedia.orguop.edu.pk Modern adaptations have focused on mitigating these harsh conditions and improving yields. For example, microwave heating has been applied to the Skraup synthesis, and the use of sulfonic acid ionic liquids has been shown to improve the reaction outcome without the need for an external oxidant. nih.gov Another modification involves using pressure tubes (Q-tubes) and glycerol, which can act as both a reactant and a green solvent, leading to good yields under controlled conditions. nih.gov

Skraup Synthesis Overview
Reactants Aniline, Glycerol
Reagents/Catalysts Concentrated H₂SO₄, Oxidizing agent (e.g., Nitrobenzene, Arsenic acid)
Typical Product Quinoline (unsubstituted at the heterocyclic ring)
Key Features Exothermic reaction; in situ formation of acrolein; requires an oxidant. wikipedia.orguop.edu.pk
Modifications Use of microwave irradiation, ionic liquids, pressure tubes. nih.govnih.gov

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is one of the most direct and versatile methods for preparing substituted quinolines. organicreactions.orgwikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde) in the presence of an acid or base catalyst. organicreactions.orgwikipedia.orgnih.gov The process typically proceeds via an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. wikipedia.org An alternative mechanism involves the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction. wikipedia.org

A significant advantage of the Friedländer synthesis is its ability to produce a wide range of polysubstituted quinolines by varying the two starting components. nih.govresearchgate.net However, a limitation can be the availability of the required 2-aminoaryl aldehyde or ketone precursors. researchgate.net To improve the efficiency and expand the scope of the reaction, numerous catalytic systems have been developed. While traditional catalysts include bases like sodium hydroxide (B78521) or acids, modern approaches employ a wide array of catalysts. wikipedia.orgtubitak.gov.tr These include Lewis acids (e.g., FeCl₃, CeCl₃·7H₂O, Bi(OTf)₃), Brønsted acids (e.g., toluenesulfonic acid, trifluoroacetic acid), and heterogeneous solid acid catalysts. wikipedia.orgnih.govresearchgate.net Furthermore, emerging catalytic systems such as ionic liquids, metal-organic frameworks (MOFs), polymers, and various nanocatalysts have been successfully applied to promote the Friedländer reaction under milder, more sustainable conditions. mdpi.comnih.gov

Friedländer Synthesis Overview
Reactants 2-Aminoaryl aldehyde or ketone, Compound with an α-methylene group (e.g., ketone)
Reagents/Catalysts Base (e.g., NaOH), Acid (e.g., TFA), Lewis Acids (e.g., FeCl₃), Ionic Liquids, Nanocatalysts. wikipedia.orgnih.gov
Typical Product Polysubstituted quinolines. nih.gov
Key Features High versatility in substitution patterns; direct condensation and cyclization. wikipedia.orgnih.gov
Enhancements Wide range of modern catalysts for improved efficiency, selectivity, and greener conditions. nih.govresearchgate.net

The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is an organic reaction that produces quinolines from an aniline and an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com This method, reported in 1881, is considered a modification of the Skraup synthesis but uses pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol. nih.govwikipedia.org The reaction is typically catalyzed by Brønsted acids or Lewis acids like tin tetrachloride or scandium(III) triflate. wikipedia.org

The mechanism of the Doebner-Miller reaction has been a subject of debate, with studies suggesting a complex fragmentation-recombination pathway. wikipedia.orgnih.gov An initial conjugate addition of the aniline to the α,β-unsaturated carbonyl is proposed, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine, which reacts with another molecule of aniline, eventually cyclizing and aromatizing to yield the quinoline product. wikipedia.org A key variation is the Beyer method, where the α,β-unsaturated carbonyl is generated in situ from two carbonyl compounds via an aldol condensation. wikipedia.org The Doebner-Miller reaction is a valuable tool for accessing 2- and/or 4-substituted quinolines. nih.gov Recent studies have explored modifications, such as using acrolein diethyl acetal (B89532) as a superior annulation partner in dilute HCl, which significantly improves the reaction outcome. nih.gov

Doebner-Miller Synthesis Overview
Reactants Aniline, α,β-Unsaturated carbonyl compound
Reagents/Catalysts Lewis acids (e.g., SnCl₄), Brønsted acids (e.g., p-TsOH, HCl). wikipedia.org
Typical Product 2- and/or 4-Substituted quinolines. nih.gov
Key Features A variation of the Skraup synthesis; uses pre-formed α,β-unsaturated carbonyls. nih.govwikipedia.org
Variations Beyer method (in situ generation of the unsaturated carbonyl). wikipedia.org

The Combes quinoline synthesis, first reported in 1888, is a distinct method for preparing substituted quinolines from the reaction of anilines with β-diketones under acidic conditions. wikiwand.comwikipedia.org The reaction is typically catalyzed by a strong acid, most commonly concentrated sulfuric acid, which facilitates the ring closure step. wikiwand.comwikipedia.org The mechanism involves an initial condensation between the aniline and one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration. youtube.comquimicaorganica.org This enamine is then protonated by the strong acid, activating it for the subsequent intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step. wikiwand.com A final dehydration step yields the substituted quinoline product. wikiwand.com

The Combes synthesis is particularly useful for preparing 2,4-substituted quinolines. wikiwand.com The regioselectivity of the cyclization, when using unsymmetrical β-diketones or substituted anilines, is influenced by both steric and electronic effects of the substituents. wikiwand.com For instance, increasing the steric bulk on the diketone can direct the formation of specific regioisomers. wikiwand.com Modifications to the classic procedure include the use of polyphosphoric acid (PPA) or polyphosphoric ester (PPE) as the dehydrating and cyclizing agent, which can be more effective than sulfuric acid. wikiwand.com

Combes Quinoline Synthesis Overview
Reactants Aniline, β-Diketone
Reagents/Catalysts Strong acid (e.g., concentrated H₂SO₄, PPA). nih.govwikiwand.com
Typical Product 2,4-Disubstituted quinolines. wikiwand.com
Key Features Condensation followed by acid-catalyzed cyclodehydration of an enamine intermediate. nih.govyoutube.com
Modifications Use of polyphosphoric acid (PPA) as an alternative catalyst. wikiwand.com

The Niementowski quinoline synthesis, reported in 1894, is the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline (quinolin-4-one) derivatives. wikipedia.orgdrugfuture.com The reaction is typically carried out by heating the reactants, often to high temperatures (120–130 °C or higher), which has made it less popular than other quinoline syntheses. wikipedia.org The mechanism is thought to be similar to the Friedländer synthesis, beginning with the formation of a Schiff base, followed by an intramolecular condensation and dehydration to form the quinoline ring. wikipedia.org

Due to the often severe reaction conditions, several variations have been developed to make the process more practical. wikipedia.org One modification involves the in situ generation of an iminoketene from anthranilic acid and thionyl chloride. This reactive intermediate can then undergo a cycloaddition with a ketone to afford 4-hydroxyquinoline (B1666331) derivatives in good yields under milder conditions. clockss.org The Niementowski reaction is considered an extension of the Friedländer synthesis and is a valuable method for accessing quinolin-4-one and quinoline-4-carboxylic acid scaffolds, depending on the carbonyl-containing reactant used. organicreactions.orgresearchgate.net For instance, revisiting the reaction of anthranilic acid with ethyl acetoacetate (B1235776) revealed that under certain conditions, it can lead to more complex fused heterocyclic systems rather than the simple expected quinolone. arkat-usa.orgresearchgate.net

Niementowski Quinoline Synthesis Overview
Reactants Anthranilic acid, Ketone or Aldehyde
Reagents/Catalysts Typically heat; variations may use reagents like thionyl chloride. wikipedia.orgclockss.org
Typical Product γ-Hydroxyquinoline (Quinolin-4-one) derivatives. wikipedia.org
Key Features Often requires high temperatures; provides access to quinolin-4-ones. wikipedia.org
Modifications Use of iminoketenes to proceed under milder conditions. clockss.org
Knorr Quinoline Synthesis

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a classic method for preparing 2-hydroxyquinolines (2-quinolones) from the intramolecular cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid. wikipedia.orgsynarchive.comdrugfuture.com The reaction proceeds via an electrophilic aromatic substitution followed by dehydration. wikipedia.org

The general mechanism involves the reaction of an aniline with a β-ketoester to form a β-ketoanilide intermediate. This intermediate, when treated with a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA), undergoes cyclization to yield the quinolone. wikipedia.orgsynarchive.comdrugfuture.com The reaction conditions can influence the final product; for instance, using a large excess of PPA with benzoylacetanilide favors the formation of 2-hydroxyquinoline, while smaller amounts can lead to the competing 4-hydroxyquinoline. wikipedia.org A revised mechanism based on NMR spectroscopy suggests the involvement of a highly reactive O,O-dicationic intermediate. wikipedia.org

While the direct synthesis of this compound via the Knorr synthesis is not typical as it primarily yields 2-quinolones, the methodology is crucial for creating quinolone precursors that could be later functionalized. For example, a 2-quinolone could be converted to a 2-chloroquinoline, which then allows for further substitutions on the quinoline ring.

Modern Synthetic Approaches for Quinoline Scaffolds

While classical methods like the Knorr synthesis are robust, they often require harsh conditions, such as strong acids and high temperatures. researchgate.netnih.gov Modern synthetic chemistry has focused on developing more efficient, versatile, and environmentally benign methods for quinoline synthesis.

Transition metal catalysis has become a dominant strategy for the synthesis of complex heterocyclic compounds, including quinolines. researchgate.netias.ac.inias.ac.in Catalysts based on palladium, copper, rhodium, gold, and iron offer mild reaction conditions, high functional group tolerance, and the ability to construct complex molecules rapidly. researchgate.netnih.gov

Palladium-catalyzed reactions are particularly prominent. nih.gov These methods include:

Heck Coupling and Cyclization: A two-step process where an initial Heck coupling of a substituted aniline with an acrylate (B77674) is followed by an acid-catalyzed cyclization to form a quinolin-2(1H)-one. nih.gov

Tandem Reactions: Palladium catalysts can facilitate tandem or cascade reactions, where multiple bonds are formed in a single step. For example, the reaction of o-aminocinnamonitriles with arylhydrazines catalyzed by PdCl₂ can produce 2-phenylquinolines. nih.gov

Oxidative Annulation: Palladium can catalyze the oxidative cyclization of o-vinylanilines with alkynes using molecular oxygen as a green oxidant to form 2,3-disubstituted quinolines. organic-chemistry.org This method demonstrates high regioselectivity and functional group compatibility. organic-chemistry.org

Isocyanide Insertion: A novel palladium-catalyzed strategy involves the insertion of aryl isocyanide, followed by C(sp²)–H functionalization and a [4+1] cyclization to efficiently synthesize quinoline derivatives. rsc.org

Copper-catalyzed reactions also provide an economical and efficient route. For instance, the reaction of anilines and aldehydes, using molecular oxygen as an oxidant, can proceed through C-H functionalization followed by C-N/C-C bond formation to yield substituted quinolines. ias.ac.in Other transition metals like rhodium have been used for the synthesis of aza-fused polycyclic quinolines through a double C-H bond activation process. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis

Catalyst SystemStarting MaterialsProduct TypeReference
Pd(OAc)₂, PPh₃, NaOAc2-Iodoaniline, α,β-Unsaturated carbonyls3-Substituted quinolin-2(1H)-ones nih.gov
PdCl₂, L1, TfOHo-Aminocinnamonitriles, ArylhydrazinesSubstituted 2-Arylquinolines nih.gov
PdCl₂, PPh₃, Cu(TFA)₂o-Vinylanilines, Alkynes2,3-Disubstituted quinolines organic-chemistry.org
Copper(I) bromideAnilines, Aldehydes2,3-Disubstituted and 3-substituted quinolines mdpi.com
Rhodium(III) complexN-aryl azoles, AlkynesAza-fused polycyclic quinolines nih.gov

The principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous substances, have been increasingly applied to quinoline synthesis. nih.govresearchgate.netresearchgate.nettandfonline.com These approaches offer more sustainable alternatives to traditional methods. nih.govijpsjournal.com

Key green strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours or days to minutes, while improving yields. nih.govbenthamdirect.comnih.govacs.org The Friedländer quinoline synthesis, for example, can be completed in about 5 minutes in neat acetic acid under microwave heating, which serves as both a green solvent and a catalyst. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a central theme. researchgate.nettandfonline.com One-pot, three-component reactions in an ethanol-water mixture have been developed to produce highly substituted quinolines. tandfonline.com

Catalyst-Free and Solvent-Free Conditions: Some modern protocols, often assisted by microwave irradiation, can proceed without any catalyst or solvent, significantly improving the environmental profile of the synthesis. researchgate.netorganic-chemistry.org

Reusable Catalysts: The use of solid-supported or recyclable catalysts, such as p-toluenesulfonic acid (p-TSA), ceric ammonium (B1175870) nitrate, or zirconia-supported iron oxide nanoparticles, aligns with green chemistry principles by minimizing waste. researchgate.netnih.govnih.gov

Electrosynthesis: Electrochemically assisted methods, such as the Friedlander reaction, offer a sustainable and efficient route to quinolines using electric current, avoiding the need for chemical reagents and operating under mild conditions. rsc.org

Table 2: Comparison of Conventional vs. Green Synthesis Methods

MethodConditionsAdvantagesDisadvantagesReference
Conventional High temperature, strong acids/bases, hazardous solventsWell-established, robustHarsh conditions, long reaction times, waste generation researchgate.netnih.gov
Microwave-Assisted Rapid heating, often solvent-free or in green solventsDrastically reduced reaction times, higher yields, energy efficientRequires specialized equipment nih.govbenthamdirect.comnih.gov
Aqueous Media Water as solvent, often with a catalystEnvironmentally benign, low costLimited solubility of some organic substrates researchgate.nettandfonline.com
Electrochemical Electric current, mild conditions, reagent-freeHigh atom economy, sustainable, efficientRequires electrochemical setup rsc.org

Specific Synthetic Routes for this compound and Azetidine-Fused Quinoline Hybrids

The direct synthesis of this compound typically involves the nucleophilic substitution of a reactive group at the 4-methyl position of the quinoline ring with azetidine (B1206935). A common precursor is 4-(chloromethyl)quinoline (B1601157) or 4-(bromomethyl)quinoline, which can be reacted with azetidine in the presence of a base to yield the target compound.

Azetidinone Scaffold Formation and Cycloaddition Reactions in Quinoline Chemistry

The azetidin-2-one (B1220530) (β-lactam) ring is a significant pharmacophore. Its synthesis in conjunction with a quinoline moiety creates hybrid molecules of high interest. The most common method for forming the azetidinone ring is the Staudinger [2+2] cycloaddition reaction between a ketene (B1206846) and an imine. mdpi.comderpharmachemica.com

In the context of quinoline chemistry, this involves the reaction of a Schiff base derived from a quinoline aldehyde with a ketene, which is often generated in situ from an acyl chloride and a tertiary amine. mdpi.comdoaj.org For example, 2-chloro-3-formylquinoline can be condensed with various primary aromatic amines to form the corresponding Schiff bases. These imines are then reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield 1,3,4-substituted 2-azetidinones bearing a quinoline substituent. doaj.org This approach allows for the creation of a diverse library of quinolinyl-azetidinones. researchgate.netresearchgate.net

Functionalization Strategies on the Azetidine Moiety

Once the azetidine or azetidinone ring is attached to the quinoline core, it can be further functionalized to modulate its properties. The Couty azetidine synthesis provides a route to enantiopure 2-cyano azetidines from β-amino alcohols, which are versatile building blocks for further chemical transformations. wikipedia.org

For a pre-formed this compound, functionalization could theoretically occur at the C-3 position of the azetidine ring. However, the reactivity of the azetidine ring in this specific context is not extensively documented in the provided search results. More commonly, diversity is achieved by using substituted azetidines in the initial coupling reaction with the quinoline precursor.

Strategies for functionalizing azetidines in other contexts include ring-opening reactions or substitutions at the C-3 position, which often require activation of the ring, for example, through N-sulfonylation.

Derivatization at the Quinoline Core for Azetidine-Containing Analogues

The chemical modification of the quinoline core in molecules that also contain an azetidine moiety presents a versatile approach for fine-tuning molecular properties. While the azetidinylmethyl group at the 4-position is established, further derivatization on the quinoline ring system allows for the systematic exploration of structure-activity relationships. Standard electrophilic aromatic substitution reactions, as well as modern cross-coupling methodologies, can be employed, although the reactivity and regioselectivity will be influenced by the existing electron-withdrawing nature of the quinoline nitrogen and the substituent at the C4 position.

Common derivatization strategies applicable to the quinoline nucleus include nitration, halogenation, and sulfonation. These reactions typically proceed at the 5- and 8-positions of the benzo-ring of the quinoline, guided by the deactivating effect of the heterocyclic nitrogen. For instance, nitration using a mixture of nitric and sulfuric acid would be expected to yield a mixture of 5-nitro- and 8-nitro-4-(1-azetidinylmethyl)quinoline. Subsequent reduction of the nitro group can provide an amino functionality, which serves as a versatile handle for further diversification through acylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions.

Halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), provides another avenue for introducing functionality onto the quinoline core. The resulting halo-quinolines are valuable intermediates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide array of substituents, including alkyl, aryl, alkynyl, and amino groups, thereby enabling extensive structural diversification.

More recent advancements in C-H activation and functionalization offer more direct routes to derivatize the quinoline core, potentially avoiding the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed dehydrogenative aromatization has been used for the synthesis of 4-aminoquinolines from dihydroquinolin-4(1H)-ones, indicating the potential for direct C-H amination on the quinoline scaffold. nih.gov Such strategies could be adapted to introduce new substituents at various positions of the this compound core.

The table below summarizes potential derivatization reactions on the quinoline core.

Reaction Type Reagents and Conditions Potential Position(s) of Substitution Resulting Functional Group Potential for Further Diversification
NitrationHNO₃, H₂SO₄5- and 8--NO₂Reduction to -NH₂, then acylation, sulfonylation, etc.
HalogenationNBS, NCS, or Br₂, Cl₂3-, 5-, 6-, 8--Br, -ClSuzuki, Heck, Sonogashira, Buchwald-Hartwig couplings
SulfonationFuming H₂SO₄5- and 8--SO₃HConversion to sulfonyl chlorides, sulfonamides
Friedel-Crafts AcylationAcyl chloride, AlCl₃5- and 8--C(O)RCarbonyl chemistry (e.g., reduction, Grignard addition)
C-H AminationPd(OAc)₂, ligand, oxidant, amineVarious-NR₂Further N-alkylation or arylation
Suzuki Coupling (from halo-derivative)Arylboronic acid, Pd catalyst, basePosition of halogen-ArylFunctional groups on the new aryl ring
Sonogashira Coupling (from halo-derivative)Terminal alkyne, Pd/Cu catalyst, basePosition of halogen-C≡CRClick chemistry, further coupling reactions

Strategies for Diversity-Oriented Synthesis of this compound Analogues for Research Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active agents. nih.govresearchgate.net A DOS approach to generate a library of this compound analogues would involve the systematic variation of both the quinoline scaffold and the azetidine ring.

A flexible strategy could be based on a convergent synthesis where pre-functionalized quinoline precursors are coupled with a variety of substituted azetidines. For the quinoline component, established synthetic routes such as the Combes, Conrad-Limpach, or Friedländer synthesis can be adapted to produce a range of substituted quinoline-4-carbaldehydes or 4-(halomethyl)quinolines. These precursors can bear different substituents on the benzo portion of the quinoline ring, such as methoxy (B1213986), chloro, or trifluoromethyl groups, to modulate the electronic and steric properties of the final compounds.

For the azetidine component, a variety of substituted azetidines can be synthesized. Methods for producing functionalized azetidines have advanced significantly, allowing for the introduction of substituents at the 2- and 3-positions of the azetidine ring. nih.govacs.org For example, 3-substituted azetidines can be prepared and then coupled with a suitable quinoline precursor. nih.govescholarship.org This modular approach allows for the generation of a matrix of compounds where different quinoline cores are combined with different azetidine building blocks.

A potential DOS workflow could be:

Synthesis of a Quinoline Precursor Library: Generate a set of 4-formylquinolines or 4-(chloromethyl)quinolines with diverse substituents (R¹) at positions 5, 6, 7, or 8.

Synthesis of an Azetidine Building Block Library: Prepare a collection of azetidines with various substituents (R²) at the C3 position (e.g., hydroxyl, amino, fluoro, alkyl). nih.gov

Combinatorial Coupling: Couple the quinoline precursors with the azetidine building blocks. For example, reductive amination between the 4-formylquinolines and the azetidines, or nucleophilic substitution of 4-(chloromethyl)quinolines with the azetidines.

Optional Late-Stage Diversification: Further modify the generated compounds, for instance, by functionalizing a reactive group on the azetidine substituent (R²) or by derivatizing the quinoline core as described in section 2.2.3. nih.gov

The table below illustrates a hypothetical library generated through such a diversity-oriented approach.

Quinoline Precursor (R¹ group)Azetidine Building Block (R² group at C3)Resulting Analogue Structure
HHThis compound
6-MethoxyH4-(1-Azetidinylmethyl)-6-methoxyquinoline
7-ChloroH4-(1-Azetidinylmethyl)-7-chloroquinoline
H3-Hydroxy1-((Quinolin-4-yl)methyl)azetidin-3-ol
6-Methoxy3-Hydroxy1-((6-Methoxyquinolin-4-yl)methyl)azetidin-3-ol
7-Chloro3-Hydroxy1-((7-Chloroquinolin-4-yl)methyl)azetidin-3-ol
H3,3-Difluoro4-((3,3-Difluoroazetidin-1-yl)methyl)quinoline
6-Methoxy3,3-Difluoro4-((3,3-Difluoroazetidin-1-yl)methyl)-6-methoxyquinoline
7-Chloro3,3-Difluoro4-((3,3-Difluoroazetidin-1-yl)methyl)-7-chloroquinoline

This combinatorial approach, leveraging modern synthetic methods for both quinoline and azetidine synthesis, can rapidly generate a large and diverse library of this compound analogues, which is essential for systematic biological screening and the development of lead compounds. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar Investigations of 4 1 Azetidinylmethyl Quinoline Derivatives

Impact of Substitution Patterns on the Quinoline (B57606) Nucleus on Biological Activity

Substitutions on the quinoline nucleus of 4-(1-Azetidinylmethyl)quinoline derivatives play a critical role in determining their biological activity. The type, position, and nature of these substituents can drastically alter the compound's efficacy. biointerfaceresearch.com

For instance, in the context of antimalarial 4-aminoquinolines, an electron-withdrawing group at the 7-position, such as a chloro group, is often considered optimal for activity. nih.govpharmacy180.comyoutube.com This is a common feature in well-known antimalarial drugs like chloroquine (B1663885). youtube.com The presence of such a group can lower the pKa of both the quinoline ring nitrogen and the side chain's tertiary amino nitrogen, which is thought to influence the drug's accumulation in the parasite's food vacuole. nih.gov Conversely, the introduction of a methyl group at the 3-position has been shown to reduce activity, while an additional methyl group at the 8-position can abolish it altogether. pharmacy180.com

In the realm of anticancer research, 2,4-disubstituted quinoline derivatives have demonstrated significant potential. ijresm.com Furthermore, studies on other quinoline derivatives have indicated that substitutions at the C-5 position of the quinoline ring can lead to more potent anticancer activity compared to C-6 substituted derivatives. biointerfaceresearch.com The presence of a methoxy (B1213986) group at position 6 has been found to be biologically preferable over a methyl group or no substitution in certain antibacterial quinoline-carbonitrile derivatives. nih.gov

The following table summarizes the influence of various substituents on the quinoline nucleus based on different research findings.

PositionSubstituentEffect on Biological ActivityReference
7Electron-withdrawing group (e.g., Chloro)Optimal for antimalarial activity nih.govpharmacy180.comyoutube.com
3MethylReduced antimalarial activity pharmacy180.com
8MethylAbolished antimalarial activity pharmacy180.com
2, 4Various substitutionsPotential for anticancer activity ijresm.com
5Various substitutionsMore potent anticancer activity than C-6 substitution biointerfaceresearch.com
6MethoxyIncreased antibacterial activity over methyl or no substitution nih.gov

Role of the Azetidine (B1206935) Ring and its Position on the Quinoline Scaffold in Modulating Research Outcomes

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural feature of this compound. Its position on the quinoline scaffold is crucial for the molecule's biological properties. The linkage at the 4-position of the quinoline ring is a common motif in many biologically active compounds. pharmacy180.comresearchgate.net

In the broader context of quinoline-amine conjugates, the nature of the amine component significantly impacts activity. The azetidine ring in this compound serves as a cyclic amine. The distance and nature of the linker between the quinoline core and the nitrogen atom are critical. For many 4-substituted quinolines, a side chain of 2-5 carbon atoms between the nitrogen atoms is considered optimal for antimalarial activity. pharmacy180.com In the case of this compound, the methylene (B1212753) linker and the cyclic nature of the azetidine ring define this spatial relationship.

Research on other quinoline derivatives with different linkers and terminal groups has shown that these modifications can significantly affect their biological profiles, suggesting that the specific conformation and properties of the azetidine ring are pivotal. nih.govresearchgate.net

Influence of Substituents on the Azetidine Nitrogen and Carbon Atoms

While the primary focus of many studies is on the quinoline nucleus, substituents on the azetidine ring itself can also modulate biological activity. The nitrogen atom of the azetidine ring is a key site for potential modification.

Comparative SAR Studies of this compound with other Quinoline-Amine Conjugates

To understand the unique contribution of the azetidine moiety, it is informative to compare the SAR of this compound with other quinoline-amine conjugates.

One of the most studied classes of quinoline-amine conjugates is the 4-aminoquinolines, which includes compounds like chloroquine. youtube.com These typically feature a dialkylaminoalkyl side chain at the C-4 position. pharmacy180.com The length of the alkyl chain is a critical determinant of activity, with a 4-diethylaminomethylbutylamino side chain being optimal in many cases. pharmacy180.com The substitution of a hydroxyl group on one of the ethyl groups of the tertiary amine in some 4-aminoquinolines can reduce toxicity. pharmacy180.com

The replacement of the acyclic side chain with a cyclic amine like azetidine introduces conformational rigidity. This can be advantageous or disadvantageous depending on the specific biological target. For example, in the context of antimalarial activity, the flexibility of the side chain in chloroquine is thought to be important for its mechanism of action. The more constrained nature of the azetidine ring in this compound would present a different topographical profile to a potential binding site.

Furthermore, the incorporation of an aromatic ring in the side chain, as seen in amodiaquine, leads to a compound with both reduced toxicity and activity compared to chloroquine. pharmacy180.comyoutube.com This highlights the delicate balance of steric and electronic factors in the side chain.

The table below provides a comparison of different amine side chains at the 4-position of the quinoline ring.

Side Chain TypeExample CompoundKey SAR ObservationsReference
DialkylaminoalkylChloroquineOptimal chain length of 2-5 carbons between nitrogens. Tertiary amine is important. pharmacy180.com
Aromatic-containingAmodiaquineReduced toxicity and activity compared to chloroquine. pharmacy180.comyoutube.com
Cyclic AmineThis compoundIntroduces conformational rigidity compared to acyclic side chains.

Stereochemical Considerations in SAR Studies of this compound Analogues

Stereochemistry can play a significant role in the biological activity of chiral quinoline derivatives. For instance, the D-isomer of chloroquine is reported to be less toxic than its L-isomer. pharmacy180.com

In the case of this compound analogues, the introduction of chiral centers, either on the quinoline nucleus or on the azetidine ring, would necessitate the investigation of the individual stereoisomers. The different spatial arrangement of substituents in enantiomers or diastereomers can lead to significant differences in their binding affinity to chiral biological targets such as enzymes and receptors.

For example, if a substituent were to be introduced on one of the carbon atoms of the azetidine ring in this compound, this would create a chiral center. The (R) and (S) enantiomers could exhibit different biological activities and potencies. Therefore, stereochemical considerations are a crucial aspect of the SAR of any chiral analogues of this compound.

Mechanistic Elucidation and Molecular Target Engagement Research of 4 1 Azetidinylmethyl Quinoline Derivatives

Investigation of Molecular Interactions and Binding Affinities

The quinoline (B57606) scaffold serves as a dynamic core in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The specific molecular interactions and binding affinities of these compounds are dictated by the nature and position of substitutions on the quinoline ring system. nih.gov Computational docking and high-throughput screening methods are instrumental in identifying the functional groups that determine interactions with biological targets. researchgate.net Molecular docking studies reveal that quinoline derivatives can occupy binding cavities of enzymes. nih.gov The binding is often stabilized through a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues within the target's active or allosteric sites. nih.gov For instance, molecular docking has shown that the nitrogen atom and oxygen on the quinoline ring can form hydrogen bonds with amino acid residues. nih.gov Structure-activity relationship (SAR) analyses help in mapping specific molecular features to understand how minor structural changes can lead to significant shifts in biological outcomes and off-target effects. researchgate.net

Enzyme Inhibition Studies

Quinoline-based compounds have been extensively studied as inhibitors of various enzymes, a property central to their therapeutic potential. nih.gov The versatility of the quinoline nucleus allows for structural modifications that can be tailored to achieve potent and selective inhibition against specific enzyme targets. nih.govnih.gov

Quinoline derivatives are recognized for their ability to inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes. nih.gov Their planar structure allows them to intercalate between DNA base pairs, which is a primary mechanism for their antiproliferative activity. nih.gov This intercalation can interfere with the function of both Topoisomerase I (Topo I) and Topoisomerase II (Topo IIα), enzymes that are often overexpressed in rapidly proliferating tumor cells. mdpi.com

The inhibition of Topo IIα by certain quinoline derivatives can be potent. For example, some pyrazolo[4,3-f]quinoline derivatives have shown significant inhibition of Topo IIα catalytic activity. mdpi.com Compound 2E (a pyrazolo[4,3-f]quinoline derivative) demonstrated 88.3% inhibition of Topo IIα activity at a 100 µM dose, which is comparable to the positive control, etoposide (B1684455) (89.6% inhibition). mdpi.com In contrast, other derivatives like 2P showed only marginal inhibition of Topo I (11.6%) and were inactive against Topo IIα. mdpi.com This highlights the structural specificity required for potent inhibition. The mechanism often involves the stabilization of the enzyme-DNA cleavage complex, turning the enzyme into a cellular poison that causes DNA damage and induces cell death. nih.gov Studies with quinolone antibacterials like norfloxacin (B1679917) have shown they convert Topoisomerase IV (a type II topoisomerase) into a poisonous adduct on DNA, leading to DNA damage and triggering the SOS pathway for DNA repair. nih.gov

Table 1: Inhibition of Topoisomerase IIα by Pyrazolo[4,3-f]quinoline Derivatives

Compound Concentration (µM) % Inhibition of Topo IIα
2E 100 88.3
2P 100 Inactive
Etoposide (Control) 100 89.6

Data sourced from a study on pyrazolo[4,3-f]quinoline derivatives. mdpi.com

Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Quinoline derivatives have been developed as inhibitors of various kinases.

Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase (AURKA/B) Inhibition: Dual inhibition of EGFR and Aurora kinases has emerged as a promising strategy, particularly in non-small cell lung cancer (NSCLC). nih.gov Studies have shown a synergistic effect between EGFR inhibitors (like erlotinib) and AURKA inhibitors (like alisertib) in reducing cell viability and tumor growth in KRAS-mutant NSCLC models. nih.gov This combination leads to reduced activity of EGFR pathway effectors, increased aneuploidy, and enhanced cell death. nih.gov The inhibition of Aurora B kinase (AURKB) specifically has been shown to overcome resistance to EGFR inhibitors like osimertinib. nih.gov Concurrent inhibition of EGFR and AURKB can maximize apoptosis mediated by BIM and PUMA, helping to eradicate cancer cells and prevent the development of drug resistance. nih.gov

While direct data for 4-(1-Azetidinylmethyl)quinoline is limited, the broader class of quinoline derivatives shows significant potential in this area. The design of multi-target small molecules often incorporates the quinoline scaffold to simultaneously modulate different enzymatic systems involved in disease progression. researchgate.net

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key therapeutic agents for neurodegenerative conditions like Alzheimer's disease, based on the "cholinergic hypothesis" which links cognitive decline to reduced levels of the neurotransmitter acetylcholine. nih.govmdpi.com The dual inhibition of both enzymes is considered a promising therapeutic strategy. nih.gov

Several quinoline derivatives have been synthesized and evaluated for their ChE inhibitory activity. researchgate.net For instance, the quinolinone derivative QN8 was identified as a potent, selective, and non-competitive inhibitor of human recombinant AChE (hrAChE) with an IC₅₀ value of 0.29 µM and a Ki of 79 nM. researchgate.netmdpi.com Docking analyses confirmed its potential as a promising lead for further development. mdpi.com Other quinolinone compounds, QN9 and DQN7 , also displayed notable inhibition of both hrAChE and hrBuChE. mdpi.com The inhibitory mechanism is often attributed to the inhibitor's ability to obstruct the entrance to the enzyme's active site. nih.gov

Table 2: Cholinesterase Inhibition by Quinolinone Derivatives

Compound hrAChE IC₅₀ (µM) hrBuChE IC₅₀ (µM)
QN8 0.29 > 10
QN9 2.57 2.11
DQN7 1.34 1.15
Donepezil (Control) 0.02 3.31

IC₅₀ values represent the concentration required for 50% inhibition of the enzyme. mdpi.com

Targeting α-glucosidase, an enzyme that catalyzes the hydrolysis of carbohydrates in the intestine, is an effective strategy for managing the hyperglycemia associated with type-2 diabetes. nih.gov Quinoline derivatives have been extensively investigated as α-glucosidase inhibitors. researchgate.net

A series of quinoline-benzothiazole hybrids demonstrated potent α-glucosidase inhibitory activity, with several compounds showing significantly lower IC₅₀ values than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 µM). nih.gov For example, compounds 8b , 8h , 8n , and 8o exhibited IC₅₀ values ranging from 38.2 to 79.9 µM. nih.gov Kinetic studies of the most active compound, 8h , revealed a non-competitive mode of inhibition with a Ki value of 38.2 µM. nih.gov Similarly, quinoline–1,3,4-oxadiazole conjugates have shown strong, non-competitive α-glucosidase inhibition, classifying them as allosteric inhibitors. nih.govscispace.com Compound 4i , a quinoline-1,3,4-oxadiazole hybrid, had an IC₅₀ of 15.85 µM, which was more potent than acarbose (IC₅₀ = 17.85 µM). nih.gov In silico docking studies suggest these compounds bind effectively to allosteric sites on the enzyme. scispace.commdpi.com

Table 3: α-Glucosidase Inhibition by Quinoline Derivatives

Compound Series Representative Compound IC₅₀ (µM) Mode of Inhibition
Quinoline-benzothiazole 8h 38.2 ± 0.3 Non-competitive
Quinoline-1,3,4-oxadiazole 4i 15.85 Non-competitive
Quinoline-1,2,3-triazole 12k 22.47 Non-competitive
Acarbose (Control) - 17.85 - 750.0 -

Data compiled from studies on various quinoline hybrids. nih.govnih.gov

Peptide deformylase (PDF) is a metalloenzyme essential for bacterial protein synthesis and survival, as it removes the N-formyl group from newly synthesized polypeptides. nih.govpharmacophorejournal.com Since this process is absent in mammalian cells, PDF is a highly selective and attractive target for developing new antibacterial agents. pharmacophorejournal.comresearchgate.net

Inhibitors of PDF typically feature a "chelator + peptidomimetic" scaffold that interacts with the metal ion (usually Fe²⁺ or a Ni²⁺ surrogate in lab tests) in the enzyme's active site. pharmacophorejournal.comresearchgate.net While many PDF inhibitors are based on hydroxamic acids, research has explored other scaffolds. nih.gov Thiazole derivatives containing quinoline moieties have been studied as PDF inhibitors. researchgate.net For example, a thiazolidin-4-one derivative (3d ) and a 2,3-dihydrothiazole (B1197258) derivative (5c ), both incorporating a quinoline structure, showed good PDF inhibition activity, which was supported by docking studies indicating high binding affinity. researchgate.net Although direct studies on this compound as a PDF inhibitor are not prominent, the general success of quinoline-based structures in targeting PDF suggests this is a viable area for future investigation. researchgate.net The development of such inhibitors is crucial, as they are expected to avoid cross-resistance with existing classes of antibiotics. researchgate.net

NAD(P)H:quinone oxidoreductase 1 (NQO1) Interaction

Research into hybrids of 1,4-quinone with quinoline derivatives has revealed their role as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein enzyme. mdpi.com The NQO1 enzyme, which is found at high levels in many human solid tumors, including those of the breast, lung, colon, and brain, catalyzes the reduction of the quinone moiety in these hybrid compounds to a hydroquinone. mdpi.comnih.gov This enzymatic process utilizes NADH or NADPH as cofactors. nih.gov

The interaction between the 1,4-quinone portion of the hybrid molecule and the NQO1 protein results in the reduction of the quinone and the concomitant production of reactive oxygen species (ROS). mdpi.comnih.gov An elevated concentration of ROS can lead to damage of various biological macromolecules, including proteins, lipids, and nucleic acids. nih.gov The capacity of these hybrids to act as substrates for NQO1 was determined by monitoring the oxidation of NADPH to NADP+. mdpi.comnih.gov

Studies have shown that the cytotoxic effects of these quinoline-quinone hybrids are more pronounced in cell lines with higher levels of NQO1 protein. nih.gov Furthermore, the interaction has been shown to influence the expression of the tumor suppressor gene TP53. nih.gov Specifically, compounds featuring 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione components have demonstrated a significant increase in TP53 gene expression. nih.gov

A series of quinolinequinones with varied substituents have been synthesized to study the effects of these structural modifications on their metabolism by human NQO1 (hNQO1). nih.gov The rate of quinone metabolism by hNQO1 was found to be dependent on the nature of the substituent at the 2-position of the quinoline ring. For instance, with simple substituents, the metabolic rate decreases in the order of Cl > H ≈ Me > Ph. nih.gov For aromatic substituents, the reduction rate diminishes as the substituent changes from phenyl to 1-naphthyl, 2-naphthyl, and 4-biphenyl. nih.gov Notably, derivatives containing a pyridine (B92270) substituent were identified as the most effective substrates. nih.gov The toxicity of these quinones was observed to be greater in cell lines containing high NQO1 activity compared to those deficient in the enzyme. nih.gov

More recent research has identified the small molecule RBS-10, which is bioactivated by NQO1, as a potential agent to overcome resistance to certain cancer therapies. nih.gov This underscores NQO1 as a significant factor in the bioactivation of specific prodrugs within a cancerous environment. nih.gov

Nucleic Acid (DNA/RNA) Interaction Studies

Quinoline derivatives are recognized for their ability to interact with nucleic acids, a mechanism that contributes to their biological activity. nih.gov These interactions can occur through various modes, including the intercalation between DNA base pairs or binding within the minor groove of the DNA double helix. nih.govresearchgate.net The planar nature of the quinoline ring system is a key structural feature that facilitates these binding events. nih.gov

DNA Binding Modes and Affinity

The interaction of quinoline-based compounds with DNA is a critical aspect of their mechanism of action. nih.gov Some quinoline derivatives function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This mode of binding is often associated with the planar aromatic structure of the quinoline moiety. nih.gov

Other quinoline derivatives have been shown to bind to the minor groove of the DNA. researchgate.net An in-silico study of 2,4-disubstituted quinoline-3-carboxylic acid derivatives indicated that these compounds bind to the A/T-rich minor groove region of a B-DNA duplex. researchgate.net This binding is stabilized by the formation of hydrogen bonds between the drug molecule and the DNA base pairs. researchgate.net For example, the carbonyl group at the 2-position of the quinoline derivative can act as a hydrogen bond donor/acceptor, interacting with adenine (B156593) and guanine (B1146940) bases. researchgate.net

The affinity and mode of DNA binding can be influenced by the specific substitutions on the quinoline ring. nih.gov These interactions can disrupt DNA replication and transcription, leading to cellular dysfunction and death. nih.gov Some quinoline-based compounds have also been found to inhibit enzymes that act on DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases, through their interaction with the DNA substrate. biorxiv.org

Effects on Tubulin Polymerization

A significant mechanism of action for several this compound derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis. nih.govnih.gov

Numerous studies have identified quinoline derivatives that act as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govnih.govmdpi.com For instance, a novel series of quinoline derivatives of combretastatin (B1194345) A-4 were shown to effectively inhibit tubulin polymerization. nih.gov One compound from this series, 12c, exhibited potent inhibitory activity and was found to compete with [3H]colchicine for binding to tubulin. nih.gov Similarly, a series of quinazoline-4-tetrahydroquinoline analogues were developed as novel tubulin polymerization inhibitors targeting the colchicine site. nih.gov The co-crystal structure of one such compound, 4a4, with tubulin confirmed its binding at this site. nih.gov

The inhibitory concentration (IC50) for tubulin polymerization varies among different derivatives. For example, compound 4c, a pyridin-2-one derivative, was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. nih.gov Other quinoline derivatives have shown even greater potency, with IC50 values in the low micromolar and even nanomolar range. nih.govresearchgate.net

The table below summarizes the tubulin polymerization inhibition data for selected quinoline derivatives.

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
Compound 4c17 ± 0.3 nih.gov
Compound 3b13.29 researchgate.net
Compound 3d13.58 researchgate.net
Compound 12cNot explicitly stated, but potent nih.gov
Compound 4a4Not explicitly stated, but potent nih.gov
Colchicine (Reference)9.21 researchgate.net

Cellular Pathway Modulation in In Vitro Models

Derivatives of this compound have been shown to modulate various cellular pathways in in vitro cancer models, leading to outcomes such as cell cycle arrest and apoptosis. nih.govnih.gov

Cell Cycle Arrest Induction

A common effect of quinoline derivatives in cancer cells is the induction of cell cycle arrest, which prevents the cells from progressing through the division cycle and proliferating. nih.govnih.govnih.gov This arrest is often observed at the G2/M phase of the cell cycle, a critical checkpoint for ensuring proper cell division. nih.govnih.govnih.gov

For example, compound 4c, a quinoline derivative developed as a tubulin polymerization inhibitor, was found to induce cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. nih.gov Similarly, compound 12c, a quinoline analogue of combretastatin A-4, also caused G2/M phase arrest in MCF-7 cells. nih.gov The inhibition of tubulin polymerization is a primary cause of this G2/M arrest, as it disrupts the formation of the mitotic spindle, which is necessary for chromosome segregation. nih.govnih.gov

Some quinoline derivatives can also induce cell cycle arrest at other phases. For instance, a bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline was reported to cause cell cycle arrest in the S phase in MCF-7 cells. nih.govresearchgate.net Another study on pyrazolo[3,4-b]pyridine derivatives showed that compound 9a arrested the cell cycle at the S phase in Hela cells, while compound 14g caused G2/M arrest in MCF7 cells and S phase arrest in HCT-116 cells. mdpi.com

The induction of cell cycle arrest is often mediated by the modulation of key regulatory proteins. This can include the upregulation of tumor suppressor genes like p53 and the modulation of cyclin-dependent kinase (CDK) inhibitors such as p21. nih.govnih.gov

The table below provides examples of cell cycle arrest induced by quinoline derivatives in different cancer cell lines.

CompoundCell LinePhase of Cell Cycle ArrestReference
Compound 4cMDA-MB-231G2/M nih.gov
Compound 12cMCF-7G2/M nih.gov
Compound 6aMCF-7S phase nih.govresearchgate.net
Compound 9aHelaS phase mdpi.com
Compound 14gMCF-7G2/M mdpi.com
Compound 14gHCT-116S phase mdpi.com

Apoptosis Induction Mechanisms

In addition to cell cycle arrest, this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govnih.gov This is a crucial mechanism for eliminating cancerous cells and is a hallmark of many effective anticancer agents.

The induction of apoptosis by these compounds often involves the mitochondrial-dependent pathway. nih.gov This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner proteins of apoptosis. nih.gov For example, compound 12c was found to induce apoptosis in MCF-7 cells through a mitochondrial-dependent pathway. nih.gov

Key molecular events in the apoptotic process induced by quinoline derivatives include the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govnih.gov The activation of caspase-9 has also been observed. nih.gov Furthermore, these compounds can modulate the expression of proteins belonging to the Bcl-2 family, which are critical regulators of apoptosis. nih.gov This includes the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like BCL-2. nih.gov

The generation of reactive oxygen species (ROS) has also been implicated in the apoptotic effects of some quinoline derivatives. nih.gov High levels of ROS can induce cellular stress and damage, ultimately triggering the apoptotic cascade. nih.gov

The table below highlights the key mechanisms of apoptosis induction by various quinoline derivatives.

CompoundCell LineKey Apoptotic EventsReference
Compound 12cMCF-7Mitochondrial-dependent pathway, ROS generation nih.gov
6MN-4-AQPANC-1, MIA PaCa-2Caspase-3 activation, PARP cleavage nih.gov
Compound 6aMCF-7DNA fragmentation, upregulation of caspase-3 and BAX, downregulation of BCL-2 nih.gov
Compounds 3a, 2b, 5aVariousInduction of apoptosis confirmed by DAPI and PI staining nih.gov

Inhibition of Cell Migration and Angiogenesis

Research into the anticancer properties of quinoline derivatives has identified several mechanisms that contribute to their ability to inhibit cell migration and angiogenesis, key processes in tumor growth and metastasis. While studies focusing specifically on this compound are limited in this context, the broader class of quinoline compounds offers significant insights.

One primary target for quinoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a vital role in regulating cell growth and proliferation. nih.gov Anilinoquinolines and anilinoquiazolines are two common classes of inhibitors that target the intracellular kinase domain of EGFR. nih.gov For instance, a series of 4-anilinoquinoline-3-carboxamide derivatives have been designed and synthesized as potential EGFR inhibitors, with some compounds showing significant activity against breast cancer cell lines. nih.gov

Another key mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis. A group of 4-(imidazolylmethyl)quinoline derivatives carrying a methylsulfonyl pharmacophore were developed as selective COX-2 inhibitors. nih.gov Molecular modeling suggested that the methylsulfonyl group fits into a secondary pocket of the COX-2 active site, interacting with Arg(513). nih.gov The inhibition of COX-2 can suppress angiogenesis and tumor growth. The most potent of these compounds was identified as 4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline. nih.gov

These findings indicate that quinoline derivatives can effectively target signaling pathways crucial for cell migration and the formation of new blood vessels, highlighting their potential in oncology.

Mechanisms of Action in Antimicrobial Research

The versatile quinoline scaffold has been extensively explored for the development of new antimicrobial agents, leading to the discovery of derivatives with potent activity against a wide range of pathogens. The mechanisms of action are diverse and often specific to the type of microorganism.

Antibacterial Mechanisms

The antibacterial action of quinoline derivatives is often attributed to the inhibition of essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV. researchgate.netmdpi.com These type II topoisomerases are crucial for DNA replication, repair, and recombination; their inhibition leads to the cleavage of bacterial DNA and rapid cell death. researchgate.net

Synthetic quinoline derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), Vancomycin-Resistant Enterococci faecalis (VRE), and Clostridium difficile. nih.gov Some quinoline-based compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 1.0 μg/mL against C. difficile. nih.gov Quinoline-based hydroxyimidazolium hybrids have also been identified as potent anti-staphylococcal molecules, with one hybrid showing a MIC value of 2 µg/mL against S. aureus. nih.gov

The antibacterial spectrum of quinoline derivatives extends to Gram-negative bacteria as well, although some derivatives show more selective activity. biointerfaceresearch.com The nature and position of substituents on the quinoline ring are critical in determining the potency and spectrum of antibacterial activity. researchgate.net

Compound ClassTarget Organism(s)Mechanism of ActionReference(s)
Ring-Substituted Quinolines Gram-positive bacteria (C. difficile, MRSA, MRSE, VRE)Not specified, potent activity observed. nih.gov
Quinoline-based Amino Acid Derivatives E. coli, S. aureus, B. subtilis, P. aeruginosaNot specified, broad activity. biointerfaceresearch.com
Quinoline-based Hydroxyimidazolium Hybrids S. aureus, K. pneumoniaeNot specified, potent anti-staphylococcal activity. nih.gov
Thioacyl 4-Aminoquinolinium Salts Coagulase-Negative StaphylococciInhibition of DNA gyrase and topoisomerase IV. researchgate.net
Quinazolin-4(3H)-one Derivatives E. coli, B. subtilis, S. aureusInhibition of DNA gyrase. mdpi.com

Antifungal Mechanisms

Quinoline derivatives have demonstrated significant antifungal properties against a variety of human and plant pathogens. One of the primary mechanisms of antifungal action involves the disruption of the fungal cell membrane. nih.gov

Studies on certain quinoline derivatives against the plant pathogen Botrytis cinerea revealed that these compounds can cause abnormal morphology of the cell membrane, leading to increased permeability and the subsequent release of cellular contents. nih.gov One particularly potent compound, Ac12, showed superior fungicidal activity compared to the commercial fungicide boscalid. nih.gov

Against human pathogens, quinoline derivatives have shown selective action. For example, certain derivatives are active against Candida species, while others are more effective against dermatophytes. nih.gov Quinoline-based hydroxyimidazolium hybrids have displayed notable activity against Cryptococcus neoformans, with MIC values of 15.6 µg/mL, and also against other opportunistic fungi like Candida spp. and Aspergillus spp. nih.govnih.gov The versatility of the quinoline nucleus allows for modifications that can optimize antifungal potency and selectivity. nih.gov

Compound/Derivative ClassTarget FungiMechanism of ActionReference(s)
Compound Ac12 (a quinolinol derivative) S. sclerotiorum, B. cinereaCauses abnormal cell membrane morphology, increases permeability, releases cellular contents. nih.gov
Quinoline Derivatives Candida spp., DermatophytesSelective action, specific mechanism not detailed. nih.gov
Quinoline-based Hydroxyimidazolium Hybrids Cryptococcus neoformans, Candida spp., Aspergillus spp.Not specified, potent activity observed. nih.gov

Antituberculosis Mechanisms

Derivatives of quinoline are at the forefront of antituberculosis research, with several compounds exhibiting potent activity through novel mechanisms of action. A key target is the energy metabolism of Mycobacterium tuberculosis (Mtb).

One major mechanism is the inhibition of the Mtb ATP synthase, which is the mode of action for the diarylquinoline drug bedaquiline. nih.gov This inhibition disrupts the pathogen's ability to generate energy, leading to cell death. nih.gov

Another critical target is the cytochrome bc1 oxidoreductase complex (QcrB unit). semanticscholar.org Certain 4-substituted thio-quinolines are believed to target this complex, resulting in the depletion of intracellular ATP. semanticscholar.org

Furthermore, some quinoline derivatives, such as arylated quinoline carboxylic acids and fluoroquinolones, function by inhibiting Mtb DNA gyrase, a mechanism shared with their antibacterial counterparts. nih.gov The GyrB subunit of this enzyme is considered a promising target for overcoming drug resistance. nih.gov The discovery of various ring-substituted 4-methylquinolines has opened up a new class of potential anti-tuberculosis agents. nih.govresearchgate.net

Antimalarial Mechanisms (e.g., Heme detoxification, Falcipain-2 inhibition)

The quinoline core is central to many antimalarial drugs, and their mechanisms of action are primarily focused on disrupting processes essential for the parasite's survival within red blood cells. nih.govnih.gov

Heme Detoxification During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin in its acidic food vacuole to obtain amino acids. nih.govnih.gov This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. nih.govnih.gov

The 4-aminoquinoline (B48711) drugs, such as chloroquine (B1663885) and amodiaquine, are weak bases that accumulate to high concentrations in the acidic food vacuole of the parasite. nih.govnih.gov Here, they interfere with heme detoxification by binding to heme and inhibiting its polymerization into hemozoin. nih.govnih.govesr.ie The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative damage and cell death. nih.govnih.gov This mechanism is a hallmark of many quinoline-based antimalarials. nih.gov

Falcipain-2 Inhibition Another crucial process for the parasite is the degradation of hemoglobin, which is mediated by a series of proteases. Falcipain-2, a papain-family cysteine protease located in the food vacuole, is a key enzyme in this pathway. nih.govrsc.orgnih.gov Inhibition of falcipain-2 disrupts hemoglobin degradation, starving the parasite of essential amino acids and arresting its development. nih.govrsc.org

Several quinoline derivatives have been specifically designed as inhibitors of falcipain-2. nih.govrsc.orgresearchgate.net For example, quinoline-triazole hybrids have been shown to bind to the active site of falcipain-2, inhibit its catalytic activity, and arrest parasite growth at the trophozoite stage. nih.govrsc.orgrsc.org Computational studies have elucidated the mechanism of covalent inhibition, where the inhibitor forms a Michael adduct with the Cys42 thiol group in the enzyme's active site. nih.gov

MechanismDescriptionKey Quinoline ExamplesReference(s)
Heme Detoxification Inhibition Accumulation in the parasite's food vacuole, where they prevent the polymerization of toxic heme into inert hemozoin, leading to parasite death.Chloroquine, Amodiaquine, Piperaquine nih.govnih.govnih.govesr.ie
Falcipain-2 Inhibition Inhibition of a key cysteine protease involved in hemoglobin degradation, which starves the parasite of amino acids and halts development.Quinoline-triazole hybrids, Pyrazolyl chalcones with a quinoline scaffold nih.govrsc.orgnih.govresearchgate.netrsc.org

Anti-inflammatory Research Mechanisms

Quinoline derivatives exhibit a broad range of anti-inflammatory activities by targeting several key pharmacological pathways and mediators of inflammation. nih.goveurekaselect.com

A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation. nih.gov Selective COX-2 inhibitors reduce the production of prostaglandins, which are key mediators of pain and inflammation. nih.gov

Quinoline derivatives also suppress the production of nitric oxide (NO), another important inflammatory mediator. This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS). tbzmed.ac.ir For example, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated potent NO inhibitory activity by downregulating iNOS protein expression. tbzmed.ac.ir

Furthermore, these compounds can modulate the expression of pro-inflammatory cytokines and transcription factors. Research on an indolo[2,3-b]quinoline derivative showed it could significantly decrease levels of interleukin 1-beta (IL-1β) and the transcription factor nuclear factor kappa-B (NF-κB), both of which are central to the inflammatory response. nih.govfao.org The same compound also reduced levels of matrix metalloproteinase 9 (MMP-9), an enzyme involved in tissue degradation during inflammation. nih.govfao.org

These multi-targeted anti-inflammatory actions make quinoline derivatives a promising scaffold for the development of new treatments for a variety of inflammatory conditions. nih.gov

Antiviral Research Mechanisms

While specific studies on this compound are not available, the quinoline scaffold is a cornerstone in the development of various antiviral agents. nih.govnih.gov Research into quinoline derivatives has identified several mechanisms through which they can inhibit viral replication and activity. These compounds have shown promise against a wide range of viruses, including Zika virus, dengue virus, herpesviruses, human immunodeficiency virus (HIV), and coronaviruses. nih.govnih.gov

One of the primary antiviral mechanisms of certain quinoline derivatives is the disruption of viral entry and replication processes. For instance, some derivatives are thought to interfere with the acidification of endosomes, a critical step for many viruses to release their genetic material into the host cell. nih.gov Others have been shown to inhibit key viral enzymes. For example, in studies on dengue virus, novel quinoline derivatives were found to impair the accumulation of the viral envelope glycoprotein (B1211001), suggesting a mechanism that acts on the early stages of infection without being directly virucidal. nih.gov

Furthermore, research has explored the inhibition of host-cell enzymes that are essential for viral replication. This approach can offer broad-spectrum antiviral activity and may reduce the likelihood of viral resistance. nih.gov For example, some quinoline carboxylic acid analogues have been identified as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis, which is in turn necessary for viral replication. nih.gov

The structural diversity of quinoline derivatives allows for a wide range of structure-activity relationships (SAR). Modifications to the quinoline core can significantly impact the antiviral potency and the specific mechanism of action. nih.govnih.gov

Table 1: Examples of Antiviral Activity in Quinoline Derivatives

Compound ClassVirusProposed Mechanism of ActionReference
2,8-bis(trifluoromethyl)quinolinesZika Virus (ZIKV)Inhibition of ZIKV replication and RNA production. nih.gov
Novel Quinoline DerivativesDengue Virus Serotype 2Impairment of viral envelope glycoprotein accumulation, acting on early stages of infection. nih.gov
4-Quinoline Carboxylic Acid AnaloguesVesicular Stomatitis Virus (VSV), InfluenzaInhibition of human dihydroorotate dehydrogenase (DHODH), a host enzyme essential for pyrimidine biosynthesis. nih.gov
Indole-Quinoline HybridsTobacco Mosaic Virus (TMV)Binding to and disrupting the three-dimensional structure of the TMV coat protein, inhibiting viral assembly. nih.gov

Antiprion Research Mechanisms

Similar to the antiviral research landscape, there is no specific literature on the antiprion mechanisms of this compound. However, the quinoline scaffold has been a significant focus in the search for therapeutics against prion diseases. nih.gov Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). researchgate.netresearchgate.netresearchgate.net

Research on various quinoline derivatives has shown their ability to inhibit the formation and accumulation of PrPSc in infected cells. nih.gov A key proposed mechanism is the direct interaction with PrP, thereby stabilizing the native PrPC conformation or inhibiting the conversion to the PrPSc state. Some quinoline-based compounds, such as quinacrine (B1676205) and its analogs, have been studied for their ability to interfere with the prion replication process. nih.gov

Structure-activity relationship studies have been crucial in identifying the features of quinoline derivatives that are essential for their antiprion activity. These studies have revealed that the nature and position of substituents on the quinoline ring, as well as the type of linker and terminal groups, can dramatically influence their efficacy. nih.govresearchgate.net For instance, a study of a library of quinoline derivatives found that certain sulfonamide- and amide-containing polyquinolines exhibited potent antiprion activity, with some compounds being 10 to 100 times more potent than chloroquine. nih.gov

Interestingly, research has also pointed to an overlap between the molecular targets for antiprion and antimalarial quinoline derivatives, suggesting a common mechanism related to the inhibition of protein aggregation. nih.govresearchgate.net

Table 2: Antiprion Activity of Selected Quinoline Derivatives

Compound SeriesKey Structural FeaturesOutcome of ResearchReference
Sulfonamide Quinoline DerivativesVaried substituents on the sulfonamide groupDemonstrated potent antiprion activity in ScN2a cells, with some derivatives showing EC50 values in the low micromolar range. Similar structure-activity relationships to antimalarial effects were observed. nih.gov
Amide-Containing PolyquinolinesAromatic substituents with bulky or hydrophobic groupsShowed significant antiprion activity, with para-substitution on a phenyl ring generally leading to higher potency. nih.gov
Quinacrine AnalogsReplacement of the basic alkyl side chain with various phenyl residuesSeveral analogs showed a more favorable antiprion profile than quinacrine in terms of potency and activity across different prion-infected cell models. nih.gov

Computational Chemistry and in Silico Approaches in Research on 4 1 Azetidinylmethyl Quinoline

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is crucial for understanding how a compound like 4-(1-Azetidinylmethyl)quinoline might interact with a biological target at the atomic level.

Prediction of Binding Modes and Key Residue Interactions

Docking studies are fundamental in predicting how a ligand, such as a quinoline (B57606) derivative, fits into the binding site of a target protein. These predictions illustrate the specific binding mode and identify the key amino acid residues that stabilize the interaction.

For the quinoline scaffold, research has shown several recurring interaction patterns with various protein targets. A pivotal interaction often involves the quinoline ring itself, which can engage in π-π stacking with aromatic amino acid residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp) within the binding pocket. nih.govnih.gov For instance, in studies of quinoline derivatives targeting the c-Met kinase, π-π stacking with Tyr1159 was identified as a critical stabilizing interaction. nih.gov

Furthermore, the nitrogen atom in the quinoline ring frequently acts as a hydrogen bond acceptor. It can form crucial hydrogen bonds with backbone or side-chain hydrogen bond donors of the receptor, such as the amino group of a Methionine (Met) residue. nih.gov Docking studies on 4-anilinoquinoline-3-carbonitriles targeting the Epidermal Growth Factor Receptor (EGFR) have highlighted the importance of hydrogen bonding in achieving stable binding. nih.gov

In the case of this compound, the azetidinyl group and the methyl linker introduce additional possibilities for interaction. The nitrogen atom of the azetidine (B1206935) ring can act as a hydrogen bond acceptor, while the entire substituent can form van der Waals and hydrophobic interactions with nonpolar residues in the binding site. Docking studies on similar quinoline-thiazole hybrids targeting the BCR-ABL1 tyrosine kinase have shown that such interactions with residues like Met318 are key to their binding. scielo.br

Table 1: Examples of Key Residue Interactions for Quinoline Derivatives from Docking Studies

Compound Class Target Protein Key Interacting Residues Type of Interaction
Quinoline-pyrimidine hybrids HIV Reverse Transcriptase Not specified High affinity binding
4-Anilinoquinolines c-Met Kinase Tyr1159, Met1160 π-π stacking, Hydrogen bond
Thiazinanone/quinolone hybrids S. aureus MurB Not specified Molecular interaction
Quinoline-thiazole hybrids BCR-ABL1 Tyrosine Kinase Met318 Hydrogen bond

This table presents data from studies on various quinoline derivatives to illustrate common interaction patterns.

Scoring Functions and Binding Affinity Predictions

A critical output of molecular docking is the prediction of binding affinity, which is calculated using scoring functions. These functions estimate the binding free energy of the ligand-protein complex, with more negative scores typically indicating stronger, more favorable binding. nih.gov These predicted affinities allow for the ranking of different compounds and help prioritize which ones should be synthesized for experimental testing.

Docking studies on various quinoline derivatives have reported a wide range of binding affinities depending on the specific compound and target. For example, in a study of novel quinoline derivatives as potential HIV reverse transcriptase inhibitors, one compound exhibited a high-affinity docking score of -10.67 kcal/mol. nih.gov In another study, a series of 2H-thiopyrano[2,3-b]quinoline derivatives showed binding affinities against an anticancer peptide target ranging from -5.3 to -6.1 kcal/mol. nih.gov Similarly, docking of quinoline-thiazole hybrids against the BCR-ABL1 kinase yielded interaction energies between –7.2 and –8.9 kcal/mol. scielo.br

These values are calculated by software such as AutoDock Vina, which is commonly used for such predictions. nih.govresearchgate.net The scoring functions within these programs consider various energetic contributions, including electrostatic interactions, van der Waals forces, and the entropic penalty of binding, to arrive at a final score.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and conformational changes of the ligand and protein over time, providing deeper insights into the stability and behavior of the complex. nih.govnih.gov

Conformational Stability of Ligand-Protein Complexes

A primary goal of MD simulations in drug discovery is to assess the stability of the docked pose. researchgate.net If a ligand-protein complex is stable, the ligand should remain securely in the binding pocket throughout the simulation with minimal fluctuations. This stability is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand's atoms relative to their initial docked position. A low and stable RMSD value over the course of the simulation suggests a stable binding mode. researchgate.netresearchgate.net

Dynamic Behavior of Binding Pockets

MD simulations are uniquely capable of revealing the dynamic nature of protein binding pockets. Binding sites are not rigid structures; they can flex, breathe, and adapt their shape to accommodate a ligand. Simulations can track these conformational changes and analyze how the network of interactions evolves over time. nih.gov

For example, MD simulations can reveal whether key hydrogen bonds or π-stacking interactions observed in the static dock are maintained, broken, or newly formed during the simulation period. researchgate.net This provides a more realistic assessment of the interaction strength than docking alone. Furthermore, by calculating the binding free energy over the entire simulation trajectory using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), researchers can obtain a more accurate estimation of binding affinity that accounts for the dynamic nature of the complex. nih.gov Such calculations have been used to evaluate quinoline derivatives as potential inhibitors of the acetylcholinesterase enzyme, helping to identify the most promising candidates based on their dynamic behavior. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The goal of QSAR is to develop a predictive model that can estimate the activity of new, un-synthesized molecules based solely on their structural properties. nih.govresearchgate.net

In a typical QSAR study involving quinoline derivatives, a set of compounds with known biological activities (e.g., inhibitory concentrations) is used as a training set. nih.govfrontiersin.org For each compound, a variety of "molecular descriptors" are calculated. These descriptors are numerical values that represent different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties (e.g., energy of the highest occupied molecular orbital, E-HOMO). researchgate.net

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is built that correlates a selection of these descriptors with the observed biological activity. nih.govnih.gov For example, a QSAR study on quinolinyl hydrazones as antimalarial agents found that descriptors related to the molecule's electronic properties and chain length were important for determining their activity. nih.gov The predictive power of a QSAR model is evaluated using statistical metrics like the square of the correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), with higher values indicating a more robust and predictive model. nih.gov Once validated, these models can be used to screen virtual libraries of novel quinoline compounds to identify those with the highest predicted potency for future synthesis and development. pensoft.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-Anilinoquinoline-3-carbonitrile
Quinolinyl hydrazone
Quinoline-thiazole hybrid
2H-thiopyrano[2,3-b]quinoline
Thiazinanone/quinolone hybrid
Quinoline-pyrimidine hybrid
Doxorubicin

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone in the effort to predict the biological activity of novel compounds. nih.gov These mathematical models establish a correlation between the chemical structure of a series of compounds and their experimentally determined biological activity. nih.govnih.gov For quinoline derivatives, QSAR studies have been instrumental in identifying the structural features that govern their therapeutic effects, such as antimalarial, anticancer, or antibacterial activities. nih.govnih.govnih.gov

The development of a QSAR model for a class of compounds like quinoline derivatives typically involves the following steps:

Data Set Collection: A series of quinoline analogues with known biological activities (e.g., IC50 values) against a specific target is compiled.

Descriptor Calculation: For each molecule in the series, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's constitution, topology, and physicochemical properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of the most relevant descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously assessed through internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. nih.gov

These models can then be used to predict the activity of newly designed compounds, such as this compound, and to guide the modification of its structure to enhance its desired biological effect.

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. Computational chemistry allows for the calculation of a vast number of these descriptors, and through QSAR and other analytical methods, the key descriptors that influence the activity of quinoline derivatives can be identified. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

For a compound like this compound, the following physicochemical descriptors would be of significant interest in predicting its biological activity:

Descriptor CategorySpecific DescriptorPotential Influence on Activity
Electronic Dipole MomentInfluences interactions with polar biological targets.
Partial Atomic ChargesDetermines electrostatic interactions and hydrogen bonding capacity. nih.gov
ElectronegativityRelates to the molecule's ability to attract electrons, affecting reactivity. nih.gov
Steric Molecular Volume/Surface AreaGoverns the fit of the molecule into a biological target's binding site.
Molar RefractivityRelates to molecular volume and polarizability.
Hydrophobic LogP (Octanol-Water Partition Coefficient)A measure of lipophilicity, which affects membrane permeability and solubility. nih.gov
Topological Molecular Connectivity IndicesDescribe the branching and shape of the molecule.

By analyzing the correlation between these descriptors and the biological activity of a series of related quinoline compounds, researchers can deduce, for instance, that a certain level of lipophilicity or the presence of a hydrogen bond donor/acceptor at a specific position is crucial for activity. nih.gov This knowledge is then applied to optimize the structure of lead compounds. Aromaticity has also been explored as a useful descriptor for the pharmacological activity of quinoline-based agents. mdpi.com

In Silico ADME Prediction (Non-clinical aspects relevant to research design)

A variety of computational models, many of which are based on large datasets of experimental results, are available to predict these properties. nih.gov These predictions help in the early identification of compounds that are likely to have poor oral bioavailability, rapid metabolism, or other undesirable pharmacokinetic characteristics. researchgate.net

Illustrative In Silico ADME Profile for a Research Compound:

ADME ParameterPredicted Value/ClassificationImplication for Research Design
Absorption
Human Intestinal Absorption (HIA)GoodSuggests good potential for oral absorption.
Caco-2 PermeabilityModerate to HighIndicates the ability to cross the intestinal epithelial barrier.
P-glycoprotein (P-gp) SubstrateYes/NoPrediction as a P-gp substrate might indicate potential for drug efflux and lower intracellular concentrations. nih.gov
Distribution
Plasma Protein Binding (PPB)HighA high degree of binding can limit the free fraction of the compound available to exert its effect.
Blood-Brain Barrier (BBB) PenetrationLow/HighImportant for CNS-targeting or for avoiding CNS side effects.
Metabolism
Cytochrome P450 (CYP) InhibitionInhibitor of CYP2D6, CYP3A4Potential for drug-drug interactions, guiding the selection of co-administered drugs in in vivo studies.
Excretion
Predicted ClearanceLow/Moderate/HighInfluences dosing frequency and the potential for compound accumulation.

These in silico predictions are invaluable for prioritizing which compounds to synthesize and for designing more efficient and informative preclinical studies. researchgate.netmdpi.comresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. nih.govrsc.orgrsc.org For quinoline derivatives, DFT calculations provide deep insights into their behavior at a sub-molecular level. arabjchem.orgnih.gov These calculations can be used to determine a variety of electronic properties that are not directly accessible through experimental means but are crucial for understanding chemical reactivity and molecular interactions. rsc.orgrsc.org

Key electronic properties and reactivity descriptors obtained from DFT calculations for quinoline compounds include:

DFT-Calculated PropertyDescription and Significance
HOMO-LUMO Energies The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) The MEP map visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with biological targets. arabjchem.org
Fukui Functions These functions are used to predict the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack, thus identifying the most reactive centers. arabjchem.orgasianpubs.org
Global Reactivity Descriptors Parameters such as chemical hardness, softness, and electrophilicity index provide a quantitative measure of the molecule's overall reactivity and stability. rsc.org

For this compound, DFT calculations could be employed to understand the electron distribution across the quinoline ring and the azetidinyl moiety, predict its most reactive sites, and rationalize its interaction with a biological receptor at an electronic level. These theoretical insights are invaluable for interpreting experimental findings and for the rational design of more potent and selective analogues. nih.govarabjchem.org

Future Directions and Emerging Research Avenues for 4 1 Azetidinylmethyl Quinoline Derivatives

Exploration of Novel Biological Targets for the Azetidinyl Quinoline (B57606) Scaffold

While the quinoline core is a well-established pharmacophore in drugs for conditions like cancer and malaria, the exploration of novel biological targets for its derivatives is a burgeoning field of research. rsc.orgresearchgate.net The unique combination of the rigid, aromatic quinoline system and the small, saturated azetidine (B1206935) ring provides a versatile platform for designing ligands that can interact with a diverse range of protein targets.

Proteasome Inhibition

The ubiquitin-proteasome pathway is essential for the degradation of proteins that regulate cell cycle control and tumor growth. nih.gov Inhibiting the proteasome can lead to an accumulation of these proteins, ultimately causing apoptosis (programmed cell death) in cancer cells. nih.gov This makes the proteasome an attractive target for anticancer drug development. nih.gov The 4-(1-azetidinylmethyl)quinoline scaffold is a promising candidate for developing novel proteasome inhibitors. The planar quinoline ring can participate in interactions within the proteasome's active site, while the azetidinyl group offers a point for modification to fine-tune binding affinity and selectivity. Research in this area aims to create derivatives that can potently and selectively inhibit the proteasome, potentially leading to new and effective cancer therapies. nih.gov

Development of Multi-target Directed Ligands Based on the this compound Framework

Complex diseases like Alzheimer's and cancer often involve multiple pathological pathways, making it challenging to treat them with single-target drugs. nih.govnih.gov Multi-target directed ligands (MTDLs) are compounds designed to interact with several biological targets simultaneously, offering a more holistic therapeutic approach. nih.gov The this compound framework is an ideal scaffold for creating MTDLs. nih.govnih.gov For instance, researchers have synthesized quinoline-indole derivatives that exhibit multifunctional properties, including antioxidant effects and the ability to modulate Aβ aggregation, both of which are relevant to Alzheimer's disease. nih.gov Another study developed quinolinetrione-tacrine hybrids that inhibit cholinesterase enzymes and show antioxidant and anti-amyloid aggregation properties. nih.gov

Table 1: Examples of Quinoline-Based Multi-Target Directed Ligands

Derivative ClassTargeted ActivitiesDisease FocusReference
Quinoline-Indole HybridsAntioxidant, Aβ aggregation modulation, neurotrophic, neuroprotectiveAlzheimer's Disease nih.gov
Quinolinetrione-Tacrine HybridsCholinesterase inhibition, antioxidant, anti-amyloid aggregationAlzheimer's Disease nih.gov
4-Anilino Quinoline DerivativesPI3K/mTOR inhibitionCancer nih.gov

Advanced Synthetic Methodologies for Enhanced Structural Complexity and Diversity

Expanding the chemical space of this compound derivatives is crucial for discovering new bioactive molecules. mdpi.com Chemists are continuously developing advanced synthetic methodologies to create more complex and diverse structures. mdpi.comrsc.org These methods move beyond traditional synthesis routes to offer greater efficiency and access to novel compounds. mdpi.comrsc.org

Modern approaches include:

Microwave-Assisted Synthesis: This technique uses microwave radiation to rapidly heat reactions, often leading to reduced reaction times and improved yields. rsc.orgnumberanalytics.com

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from multiple starting materials, which is highly efficient. rsc.org

Transition-Metal Catalysis: Catalysts based on palladium and copper are widely used to facilitate complex bond formations, such as cross-coupling and cyclization reactions, enabling the synthesis of highly functionalized quinolines. mdpi.comnumberanalytics.com

Photocatalysis: Using visible light to drive chemical reactions offers a greener and more sustainable approach to synthesis. mdpi.comrsc.org

These advanced methods provide the tools needed to generate large libraries of diverse this compound derivatives for biological screening. mdpi.comrsc.org

Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery Research

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery process from a lengthy and costly endeavor to a more efficient and targeted one. nih.govresearchgate.net These technologies are being applied to the design of novel quinoline derivatives by analyzing vast datasets to predict the properties and activities of new molecules. mdpi.comcam.ac.uk

Key applications of AI/ML in this field include:

High-Throughput Virtual Screening: AI/ML models can rapidly screen virtual libraries of compounds to identify those with the highest probability of being active against a specific target. nih.govyoutube.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. youtube.comnih.gov

Predictive Modeling: ML algorithms can build models to predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, helping to prioritize the most promising drug candidates early in the discovery process. mdpi.comyoutube.com

By integrating AI and ML, researchers can accelerate the design-synthesize-test cycle and increase the success rate of identifying novel drug candidates based on the this compound scaffold. nih.govcam.ac.uk

Preclinical In Vitro Studies on Resistance Reversal Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of anticancer drugs. nih.govnih.gov Quinoline derivatives have shown potential in overcoming MDR. nih.govnih.gov One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein, which actively transport drugs out of the cancer cell.

Preclinical studies are investigating the ability of this compound derivatives to act as resistance reversal agents. For example, the quinoline derivative MS-209 has been shown to directly interact with P-glycoprotein and inhibit its drug transport function, effectively reversing MDR in various cell lines in vitro. nih.gov Further research in this area focuses on designing quinoline-based compounds that can inhibit efflux pumps or modulate other resistance pathways, potentially restoring the effectiveness of existing cancer therapies. nih.govnih.gov

Application of Fragment-Based and Scaffold-Hopping Approaches

Fragment-based drug design (FBDD) and scaffold hopping are powerful strategies for discovering novel drug candidates. nih.govpsu.edu

Fragment-Based Approach: This method involves screening small molecular fragments to identify those that bind to a biological target. These fragments can then be linked together or grown to create a more potent lead compound. psu.edu The this compound core can serve as a central scaffold onto which different fragments are attached.

Scaffold-Hopping: This technique involves replacing the core structure of a known active molecule with a chemically different but structurally similar scaffold. nih.govpsu.edu For the this compound framework, this could mean replacing the quinoline part with another bicyclic system, like a quinazoline (B50416), to discover new compounds with potentially improved properties or novel intellectual property. nih.govnih.gov A study successfully used a scaffold hopping approach to replace a quinoline core with a quinazoline scaffold to develop new inhibitors of the NorA efflux pump in S. aureus. nih.gov

These approaches allow for the systematic exploration of chemical space around the this compound motif, increasing the chances of identifying next-generation therapeutic agents. nih.govpsu.edu

Q & A

Basic: What are the common synthetic routes for 4-(1-Azetidinylmethyl)quinoline, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as Friedländer condensation or oxidative cyclization. For example, azetidine-containing quinolines can be synthesized via nucleophilic substitution reactions where the azetidinylmethyl group is introduced using alkylation reagents (e.g., 1-azetidinemethanol derivatives). Key optimization parameters include:

  • Temperature control : Maintaining 60–80°C to prevent side reactions (e.g., decomposition of the azetidine ring) .
  • Catalyst selection : Lewis acids like ZnCl₂ or FeCl₃ may enhance electrophilic substitution efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
    Yields are maximized by inert atmosphere (N₂) to avoid oxidation of sensitive intermediates .

Advanced: How can regioselective functionalization of this compound be achieved to modify its biological activity?

Methodological Answer:
Regioselective modifications often target the quinoline ring’s C-2, C-3, or C-8 positions. Strategies include:

  • Electrophilic aromatic substitution : Use directing groups (e.g., methoxy or halogens) to guide reactions to specific positions. For instance, nitration at C-3 is facilitated by sulfonic acid directing groups .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl/heteroaryl groups at C-4 or C-6 .
  • Azetidine ring modification : Reductive amination or alkylation of the azetidine nitrogen alters steric and electronic properties, impacting target binding .
    Advanced techniques like DFT calculations predict reactivity hotspots, enabling rational design of derivatives with enhanced bioactivity .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and azetidine ring integrity. For example, the methylene bridge in the azetidinyl group appears as a triplet at δ 3.2–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 229.1215 for C₁₃H₁₆N₂) .
  • X-ray Crystallography : Resolves conformational isomerism and solid-state packing effects, critical for structure-activity relationship (SAR) studies .
    Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

Advanced: How do computational models assist in predicting the physicochemical properties and reactivity of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by calculating LogP (e.g., LogP ~2.1 for the parent compound) .
  • Density Functional Theory (DFT) : Identifies electron-rich regions (e.g., quinoline N-atom) prone to electrophilic attack or hydrogen bonding with biological targets .
  • Docking Studies : Models interactions with enzymes (e.g., COX-2 binding via hydrophobic pockets and π-π stacking) to prioritize synthetic targets .
    These models guide experimental design, reducing trial-and-error synthesis .

Basic: What biological activities have been reported for quinoline derivatives similar to this compound?

Methodological Answer:

  • Anticancer Activity : Derivatives inhibit topoisomerase II or tubulin polymerization (IC₅₀ values: 0.5–10 µM in MCF-7 cells) .
  • Antimicrobial Effects : Quinolines with azetidine substituents disrupt bacterial cell membranes (MIC: 2–8 µg/mL against S. aureus) .
  • Neuroprotection : Cholinesterase inhibition (e.g., 70% AChE inhibition at 10 µM) is observed in Alzheimer’s disease models .
    Activity varies with substituent electronegativity and ring conformation .

Advanced: What strategies are employed to resolve contradictions in biological activity data across different studies of this compound derivatives?

Methodological Answer:

  • Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., cisplatin for IC₅₀ comparison) .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid hepatic clearance .
  • Structural Re-analysis : X-ray crystallography or 2D-NMR confirms if conformational changes (e.g., azetidine ring puckering) alter bioactivity .
    Contradictions often arise from assay variability or impurities; orthogonal validation (e.g., SPR for binding affinity) is critical .

Basic: How can the solubility and stability of this compound be assessed under different experimental conditions?

Methodological Answer:

  • Solubility Testing : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC quantification .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolysis of the azetidine ring via TLC or NMR .
  • Light Sensitivity : UV-Vis spectroscopy detects photodegradation products (λmax shifts indicate structural changes) .
    Stabilizers like cyclodextrins improve aqueous solubility (>1 mg/mL) .

Advanced: What is the role of the azetidinylmethyl group in the pharmacokinetic properties of this compound compared to other substituents?

Methodological Answer:

  • Bioavailability : The azetidine ring’s rigidity reduces conformational entropy, enhancing membrane permeability (Papp > 10⁻⁶ cm/s in Caco-2 assays) .
  • Metabolic Resistance : Azetidine’s saturated ring resists CYP450 oxidation better than pyrrolidine analogs (t₁/₂ increased by 2.5-fold) .
  • Toxicity : Azetidine’s lower basicity (pKa ~7.2 vs. piperidine’s pKa ~11) minimizes off-target ion channel interactions .
    Comparative studies with pyrrolidine or piperidine analogs highlight its balance of lipophilicity and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.